

Spectroscopic Profile of 3-Cyclopentylacrylonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 3-Cyclopentylacrylonitrile

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This technical guide provides a comprehensive overview of the spectroscopic data for **3-Cyclopentylacrylonitrile**, a key intermediate in the synthesis of various pharmaceutical compounds. This document presents available and predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for its synthesis and spectroscopic characterization.

Spectroscopic Data

The following tables summarize the experimental and predicted spectroscopic data for **3-Cyclopentylacrylonitrile**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: 1H NMR Spectroscopic Data for 3-Cyclopentylacrylonitrile



Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment	Data Source
6.69	dd	-	trans-olefinic proton	Experimental[1]
6.37	t	-	cis-olefinic proton	Experimental[1]
5.29	dd	-	trans-olefinic proton	Experimental[1]
5.20	d	-	cis-olefinic proton	Experimental[1]
3.07-2.95	m	-	methine proton (cis-isomer)	Experimental[1]
2.64-2.52	m	-	methine proton (trans-isomer)	Experimental[1]
1.98-1.26	m	-	cyclopentyl protons	Experimental[1]
6.85	dd	8.1, 16.3	olefinic proton	Predicted (in DMSO)[2]
6.66-6.51	m	-	olefinic proton	Predicted (in DMSO)[2]
5.67	dd	1.2, 16.3	olefinic proton	Predicted (in DMSO)[2]
5.56	dd	0.6, 10.8	olefinic proton	Predicted (in DMSO)[2]
2.86	dq	8.1, 16.5	methine proton	Predicted (in DMSO)[2]
2.60	dt	8.3, 16.7	methine proton	Predicted (in DMSO)[2]



1.79	m -	cyclopentyl protons	Predicted (in DMSO)[2]
1.70-1.50	m -	cyclopentyl protons	Predicted (in DMSO)[2]
1.42-1.29	m -	cyclopentyl protons	Predicted (in DMSO)[2]

Table 2: Predicted 13C NMR Spectroscopic Data for 3-Cyclopentylacrylonitrile

Chemical Shift (δ) ppm	Assignment	
~160	C=C (vinylic)	
~118	C≡N (nitrile)	
~95	C=C (vinylic)	
~45	CH (methine)	
~33	CH2 (cyclopentyl)	
~26	CH2 (cyclopentyl)	

Note: Predicted values are based on typical chemical shifts for similar functional groups.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for 3-Cyclopentylacrylonitrile

Wavenumber (cm-1)	Functional Group	Vibrational Mode
~3050	=C-H	Stretching
2960-2870	C-H (cyclopentyl)	Stretching
~2225	C≡N	Stretching
~1640	C=C	Stretching



Note: Predicted values are based on characteristic absorption frequencies for the functional groups present.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for 3-Cyclopentylacrylonitrile

m/z	Interpretation	Data Source
121.0891	[M]+ (Monoisotopic Mass)	Calculated[3]
120	[M-H]+	Predicted
94	[M-HCN]+	Predicted
78	[M-C3H5]+ (loss of allyl radical)	Predicted
67	[C5H7]+ (cyclopentenyl cation)	Predicted

Experimental Protocols Synthesis of 3-Cyclopentylacrylonitrile

3-Cyclopentylacrylonitrile can be synthesized via a Horner-Wadsworth-Emmons reaction.[1]

Materials:

- · Diethyl cyanomethylphosphonate
- Potassium tert-butoxide (1.0 M in THF)
- Cyclopentanecarbaldehyde
- Tetrahydrofuran (THF)
- · Diethyl ether
- · Ethyl acetate
- Brine



Anhydrous sodium sulfate

Procedure:

- A solution of diethyl cyanomethylphosphonate (0.246 mol) in THF (300 mL) is added dropwise to a solution of 1.0 M potassium tert-butoxide in THF (235 mL) at 0°C.[1]
- The reaction mixture is warmed to room temperature and then cooled back to 0°C.[1]
- A solution of cyclopentanecarbaldehyde (0.224 mol) in THF (60 mL) is added dropwise.[1]
- The reaction is allowed to warm to ambient temperature and stirred for 64 hours.[1]
- The reaction mixture is partitioned between diethyl ether and water. The aqueous phase is extracted three times with diethyl ether and twice with ethyl acetate.[1]
- The combined organic phases are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 3-Cyclopentylacrylonitrile as a mixture of (2E)- and (2Z)-isomers.[1]

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

A small amount of the liquid **3-Cyclopentylacrylonitrile** sample is dissolved in a deuterated solvent, typically chloroform-d (CDCl3) or dimethyl sulfoxide-d6 (DMSO-d6).[4][5][6] The solution is transferred to a 5 mm NMR tube.[5][6] 1H and 13C NMR spectra are recorded on an NMR spectrometer, for instance, at a frequency of 400 MHz for protons. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, such as tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

A drop of the neat liquid sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.[7][8][9] The plates are mounted in the sample holder of an FT-IR spectrometer. The spectrum is recorded over a typical range of 4000-400 cm-1.[7] A background spectrum of the clean plates is recorded prior to the sample analysis.



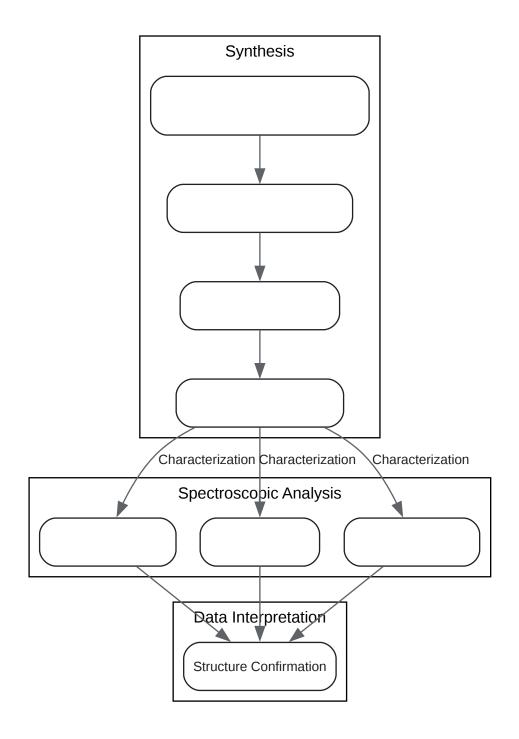
Mass Spectrometry (MS)

The analysis is performed using a gas chromatograph coupled to a mass spectrometer (GC-MS).[10][11][12] The liquid sample is diluted in a volatile solvent like dichloromethane or methanol and injected into the GC.[10][12] The GC column separates the components of the sample before they enter the mass spectrometer. Electron ionization (EI) at 70 eV is a common method for ionizing the sample molecules.[13][14] The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).

Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of **3-Cyclopentylacrylonitrile**.





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Caption: Synthesis and Spectroscopic Analysis Workflow.

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